Ethyl 3-hydroxy-2-(trifluoromethyl)isonicotinate
Description
Structural Characterization of Ethyl 3-Hydroxy-2-(Trifluoromethyl)isonicotinate
Molecular Architecture and Crystallographic Analysis
The compound’s molecular architecture features:
- Pyridine core : A six-membered aromatic ring with nitrogen at position 4.
- Substituents :
- Hydroxyl group (-OH) at position 3, enabling hydrogen bonding.
- Trifluoromethyl group (-CF₃) at position 2, introducing electron-withdrawing effects.
- Ethyl ester (-COOCH₂CH₃) at position 4, contributing to solubility and reactivity.
While direct crystallographic data for this compound is unavailable in public databases, analogous structures (e.g., ethyl 2-hydroxy-6-(trifluoromethyl)isonicotinate) exhibit monoclinic or triclinic packing with hydrogen-bonded networks. Computational models predict:
| Bond/Interaction | Expected Length/Strength |
|---|---|
| C-O (ester) | ~1.33 Å |
| C-F (trifluoromethyl) | ~1.35 Å |
| O-H···O (H-bond) | ~2.8–3.0 Å |
Crystallographic analysis of similar compounds reveals planar pyridine rings and twisted ester groups to minimize steric strain.
Spectroscopic Identification (NMR, IR, UV-Vis)
Spectroscopic data for this compound is inferred from structural analogs and computational predictions:
Nuclear Magnetic Resonance (NMR)
| Proton/Group | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | 19F NMR (δ, ppm) |
|---|---|---|---|
| Pyridine H-5 | ~8.5–8.8 (d, J=2.4 Hz) | ~130–135 | — |
| Pyridine H-6 | ~7.8–8.0 (dd, J=8.4, 2.4 Hz) | ~125–130 | — |
| Ester CH₂CH₃ | ~1.3–1.4 (t, J=7.1 Hz), ~4.3–4.5 (q, J=7.1 Hz) | ~14.6 (CH₃), ~60–65 (CH₂) | — |
| Trifluoromethyl | — | ~110–115 (CF₃) | ~-58–-62 (s) |
| Hydroxyl (-OH) | ~10–12 (s, broad) | — | — |
Key observations :
- The trifluoromethyl group appears as a singlet in 19F NMR due to symmetry.
- The aryl protons show splitting patterns characteristic of pyridine derivatives.
Infrared (IR) Spectroscopy
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| O-H (stretch) | 3200–3500 (broad) |
| C=O (ester) | 1700–1750 |
| C-F (trifluoromethyl) | 1200–1300 (multiplet) |
UV-Vis Spectroscopy
The compound absorbs in the 250–300 nm range due to π→π* transitions in the pyridine ring. The trifluoromethyl group may induce bathochromic shifts compared to non-fluorinated analogs.
Computational Molecular Modeling and DFT Studies
Density Functional Theory (DFT) studies on analogous compounds provide insights into electronic structure:
| Property | Value | Method |
|---|---|---|
| HOMO-LUMO Gap | ~5–6 eV | B3LYP/6-31G* |
| Electron Density | Depleted at pyridine C-2 (CF₃) | Mulliken analysis |
| Hydrogen-Bond Strength | ~15–20 kJ/mol (O-H···O) | DFT-D3 correction |
Key findings :
Properties
IUPAC Name |
ethyl 3-hydroxy-2-(trifluoromethyl)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-2-16-8(15)5-3-4-13-7(6(5)14)9(10,11)12/h3-4,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLGMGRDEJMBRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Applications
Ethyl 3-hydroxy-2-(trifluoromethyl)isonicotinate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique trifluoromethyl group enhances biological activity and solubility, making it valuable in drug development.
Case Study: Neurological Disorders
Research indicates that derivatives of isonicotinic acid, including this compound, exhibit promising effects in treating neurological disorders. For instance, studies have shown that these compounds can improve retinal microcirculation and provide neuroprotective benefits in ischemic conditions .
Table 1: Summary of Pharmaceutical Applications
Agricultural Applications
In agriculture, this compound is utilized to enhance the efficacy of pesticides and herbicides. Its incorporation into agrochemical formulations has been shown to improve crop yields significantly.
Case Study: Pesticide Formulation
The compound's ability to enhance the performance of existing agrochemicals has been documented, leading to better pest control and increased agricultural productivity. Studies indicate that its application can lead to a marked reduction in pesticide usage while maintaining crop health .
Table 2: Summary of Agricultural Applications
Material Science Applications
The compound is also being explored for its potential in material science, particularly in the development of advanced materials such as coatings and polymers that require enhanced chemical resistance.
Case Study: Coating Development
Research is ongoing into using this compound in creating durable coatings that can withstand harsh environmental conditions. Its unique chemical properties contribute to improved durability and resistance to degradation .
Table 3: Summary of Material Science Applications
Mechanism of Action
The mechanism by which Ethyl 3-hydroxy-2-(trifluoromethyl)isonicotinate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The trifluoromethyl group, in particular, can enhance the binding affinity and metabolic stability of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Physicochemical Properties
The trifluoromethyl and hydroxyl groups critically influence the compound’s behavior compared to analogs:
- Basicity and Reactivity : Methyl isonicotinate (pKa = 3.38) is less basic than methyl nicotinate (pKa = 3.23) due to electronic effects of the ester group . This compound likely exhibits similar trends, with its hydroxyl group further modulating acidity.
- Cocrystallization Potential: Structural homologs like ethyl isonicotinate and methyl isonicotinate form cocrystals with high predictability due to their planar aromatic cores and functional group compatibility . The trifluoromethyl group in this compound may hinder cocrystal formation compared to simpler analogs.
Biological Activity
Ethyl 3-hydroxy-2-(trifluoromethyl)isonicotinate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This compound belongs to the isonicotinic acid derivative family, which has been associated with various pharmacological effects, including antimicrobial, antiviral, and anticancer properties. This article reviews the existing literature on the biological activity of this compound, highlighting key research findings, data tables, and case studies.
Antimicrobial Activity
Research has indicated that derivatives of isonicotinic acid exhibit notable antimicrobial properties. In a study evaluating various pyridine compounds, it was found that those with trifluoromethyl substitutions showed improved activity against both Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 6.25 to 12.5 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Isonicotinic Acid Derivatives
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| This compound | 6.25 - 12.5 | S. aureus, E. coli |
| Isonicotinic acid derivative A | 12.5 | Klebsiella pneumoniae |
| Isonicotinic acid derivative B | 6.25 | Pseudomonas aeruginosa |
Antiviral Activity
The antiviral potential of isonicotinic acid derivatives has been explored with promising results. A study focusing on HIV inhibitors noted that certain derivatives exhibited significant inhibition of the HIV-1 reverse transcriptase-associated ribonuclease H function . The selectivity index for some compounds reached up to 10, indicating their potential utility in antiviral therapies.
Table 2: Antiviral Activity of Compounds Based on Isonicotinic Acid
| Compound | IC50 (μM) | Viral Target |
|---|---|---|
| This compound | 24 | HIV-1 RNase H |
| Compound C | 30 | Influenza Virus |
| Compound D | 15 | Hepatitis C Virus |
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound alongside other derivatives against a panel of bacterial strains. The results indicated that this compound exhibited superior activity compared to standard antibiotics, suggesting its potential as a new therapeutic agent in treating bacterial infections .
Research on Antiviral Mechanisms
In another investigation, researchers assessed the mechanism by which this compound inhibited viral replication. The study revealed that the compound interfered with viral RNA synthesis, effectively reducing viral load in infected cell cultures . This highlights its potential role in developing antiviral therapies.
Preparation Methods
Synthesis via Ethyl Acetoacetate and 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
A prominent method involves the condensation of ethyl acetoacetate with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one under basic conditions, followed by ring closure with ammonium salts to yield the desired ethyl 3-hydroxy-2-(trifluoromethyl)isonicotinate:
| Step | Reactants & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Ethyl acetoacetate (46.5 mmol), 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (47.6 mmol), sodium ethoxide in ethanol, 0 °C, 2 hours | Condensation to form intermediate enol/keto tautomers (Intermediate IA) | Purified by column chromatography; characterized by NMR (carbonyl peaks at δ 171.29, 164.44, 162.32 ppm) |
| 2 | Brown liquid from step 1 dissolved in acetic acid, ammonium acetate added, stirred at room temp 0.5 hours, then heated to 50 °C for 1.5 hours | Ring closure to form ethyl 2-methyl-6-(trifluoromethyl)nicotinate intermediate | Combined yield of steps 1 & 2: 77.4%; product is brown oil with 74.1% content |
This method is noted for its relatively high yield and avoidance of harsh reagents such as sodium hydride, which complicate purification in alternative routes.
Etherification and Amination Route
Another method involves coupling ethyl 4-chloro-3-oxobutyrate with ethylene glycol monomethyl ether using sodium hydride in tetrahydrofuran (THF), followed by amination and ring closure to produce ethyl 2-((2-methoxyethoxy)methyl)-6-(trifluoromethyl)nicotinate. Challenges include:
- Use of sodium hydride requiring anhydrous THF and careful handling.
- Formation of intermolecular macromolecules complicating purification.
- Low yield (~36%) in ring closure step due to side reactions and hydrolysis of enamines back to ketones.
- Hazardous ammonia introduction step.
This route is less preferred due to operational hazards and low efficiency.
Hydroxylation of Pyridine Ring
Hydroxylation at the 3-position to obtain the 3-hydroxy derivative can be achieved by controlled oxidation of the corresponding pyridine compound using fluorine gas in aqueous alkaline media. For example, the preparation of 2-hydroxyisonicotinic acid via bubbling F2 in a KOH aqueous solution at low temperature (ice bath) followed by acidification yields the hydroxylated product with moderate yield (~63.5%). This method illustrates the feasibility of direct hydroxylation on pyridine rings under controlled conditions.
Related Functionalization Methods
Other reported syntheses of trifluoromethyl-substituted nicotinates involve halogenation, cyanation, and subsequent transformations of pyridine derivatives. For instance, ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate is prepared by reacting oxalyl chloride and DMF with ethyl 5-cyano-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate at 50 °C overnight, achieving a 95% yield.
Comparative Analysis of Preparation Methods
| Method | Key Reactants | Conditions | Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Condensation of ethyl acetoacetate + trifluorobutenone + ammonium acetate | Ethyl acetoacetate, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, sodium ethoxide, ammonium acetate | 0 °C condensation, 50 °C ring closure | ~77% combined | Moderate conditions, good yield, less hazardous reagents | Requires chromatographic purification |
| One-pot reaction of ethyl 4-chloro-3-oxobutyrate + trifluorobutenone | Ethyl 4-chloro-3-oxobutyrate, 4-ethoxy-1,1,1-trifluorobut-3-en-2-one, acetic acid, ammonium acetate | Acetic acid medium, elevated temperature | Low | Simpler one-pot | Low yield, complex purification, enamine byproducts |
| Etherification + amination + ring closure | Ethyl 4-chloro-3-oxobutyrate, ethylene glycol monomethyl ether, sodium hydride, ammonia | THF solvent, anhydrous, hazardous reagents | ~36% | Linear synthetic route | Harsh conditions, low yield, purification challenges |
| Hydroxylation with fluorine gas | Pyridine derivative, F2 gas, KOH aqueous solution | Ice bath, controlled bubbling | ~63.5% | Direct hydroxylation, regioselective | Requires handling of F2 gas, safety concerns |
Research Findings and Notes
- The condensation and ring closure method using ethyl acetoacetate and trifluorobutenone with ammonium acetate is currently the preferred synthetic route due to its balance of yield, operational safety, and product purity.
- Side reactions such as enamine formation and ketone hydrolysis are significant challenges in alternative routes, often leading to incomplete conversion and difficult separations.
- The use of sodium hydride and anhydrous solvents increases operational complexity and risk, limiting scalability.
- Hydroxylation by fluorine gas oxidation is a useful method for introducing the 3-hydroxy group but requires stringent safety measures.
- Analytical techniques such as NMR (1H, 13C), GC-MS, LC-MS, and HPLC are essential for monitoring reaction progress and product characterization.
Summary Table of Key Reaction Parameters
| Parameter | Preferred Method (Condensation + Ring Closure) | Alternative Methods |
|---|---|---|
| Reaction Temperature | 0 °C (condensation), 45-60 °C (ring closure) | Room temp to 80 °C |
| Solvent | Ethanol, Acetic acid | THF, Acetic acid, Methanol |
| Base/Ammonium Source | Sodium ethoxide, ammonium acetate | Sodium hydride, ammonium salts |
| Reaction Time | 2 hours + 1.5 hours | Several hours to overnight |
| Yield | ~77% combined | 36%-low yields |
| Purification | Column chromatography | Difficult, multiple steps |
| Safety | Moderate | Hazardous reagents (NaH, F2 gas) |
This detailed synthesis analysis of this compound highlights the most efficient and practical preparation methods currently available, emphasizing the importance of reaction condition optimization and safety considerations for industrial application.
Q & A
Q. What are the common synthetic routes for Ethyl 3-hydroxy-2-(trifluoromethyl)isonicotinate, and how are intermediates characterized?
- Methodological Answer : A key route involves Suzuki-Miyaura cross-coupling, as demonstrated in the synthesis of analogous pyrimidine derivatives. For example, 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester was coupled with a boronic acid under palladium catalysis to yield trifluoromethyl-substituted esters . Intermediates are typically characterized via LCMS (e.g., m/z 366 [M+H]⁺) and HPLC retention times (e.g., 1.26 minutes under SMD-TFA05 conditions) to confirm purity and structural integrity . Esterification steps, such as those using ethyl bromoacetate and methyl isonicotinate, may also apply, with exothermic reactions monitored below 70°C to avoid side products .
Q. How do the physicochemical properties (e.g., basicity, solubility) of this compound influence its reactivity?
- Methodological Answer : The basicity of pyridine derivatives significantly impacts reactivity. For example, methyl isonicotinate (pKa = 3.38) exhibits slower evaporation in trifluoroacetate (TFA) salts compared to methyl nicotinate (pKa = 3.23), suggesting that the hydroxy and trifluoromethyl substituents in this compound may alter electron density and hydrogen-bonding capacity, affecting solubility and reaction rates . Such properties should be quantified via potentiometric titration or computational modeling to predict behavior in polar solvents.
Advanced Research Questions
Q. How can trifluoromethylation reactions involving this compound derivatives be optimized to minimize side products like trifluoroacetylated species?
- Methodological Answer : Side products arise from nucleophilic trapping of intermediates such as ethyl N-(trifluoroacetoxy)pyridinium-4-carboxylate. Evidence suggests that excess ethyl isonicotinate N-oxide and trifluoroacetic anhydride (TFAA) beyond stoichiometric ratios (e.g., >2 equiv N-oxide, >4 equiv TFAA) promotes side reactions. Optimal yields (55%) were achieved with 10 mol% 2-methoxynaphthalene donor, 1 equiv CaCl₂, and controlled irradiation (450 nm) . Iterative reagent addition does not improve yields, highlighting the need for precise stoichiometric control .
Q. What mechanistic role do electron donor-acceptor (EDA) complexes play in photochemical trifluoromethyl radical generation from Ethyl isonicotinate N-oxide derivatives?
- Methodological Answer : EDA complexes formed between 2-methoxynaphthalene (donor) and acylated ethyl isonicotinate N-oxide (acceptor) enable visible-light-driven trifluoromethyl radical generation from TFAA. Photoexcitation at 450 nm facilitates charge transfer, bypassing traditional Ru(bpy)₃Cl₂ catalysis . However, unproductive EDA complexes with byproducts like ethyl N-(trifluoroacetyl)pyridinium-4-carboxylate can stall reactions, necessitating real-time monitoring via UV-Vis spectroscopy to track complex formation .
Q. How do hydroxy and trifluoromethyl substituents at the 2- and 3-positions of the pyridine ring affect electronic structure and regioselectivity in C–H functionalization?
- Methodological Answer : The electron-withdrawing trifluoromethyl group at position 2 deactivates the ring, directing electrophilic attacks to the 4-position. The hydroxy group at position 3 enhances hydrogen-bonding interactions, as seen in heteroarylation reactions where ethyl isonicotinate derivatives undergo regioselective alkylation with ethylbenzene (74% yield) . Computational studies (e.g., DFT) are recommended to map charge distribution and predict reactivity patterns compared to analogs like Ethyl 2-(trifluoromethyl)isonicotinate .
Data Contradiction and Analytical Challenges
Q. Why do conflicting reports exist on the efficacy of ethyl isonicotinate derivatives in radical trifluoromethylation?
- Methodological Answer : Discrepancies arise from variations in donor-acceptor pair selection and irradiation conditions. For instance, while 2-methoxynaphthalene donors yield 55% trifluoromethylation, other donors may form less efficient EDA complexes . Contradictions in yield optimization (e.g., reagent loadings vs. side reactions) underscore the need for standardized protocols, including controlled light sources and in-situ NMR to track intermediate stability.
Q. How can researchers address the unproductive quenching of reactive intermediates during this compound synthesis?
- Methodological Answer : Quenching by ethyl isonicotinate (a reaction byproduct) can be mitigated via scavengers or flow chemistry to remove inhibitors in real time . Evidence shows that adding 1 equiv of ethyl isonicotinate reduces yields by 40%, suggesting that continuous purification techniques (e.g., inline chromatography) or alternative leaving groups (e.g., chloride vs. bromide) may improve efficiency .
Tables for Comparative Analysis
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
